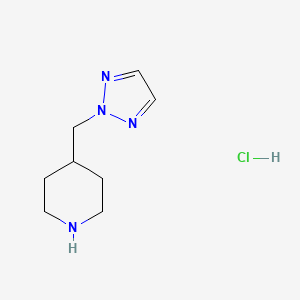

4-((2H-1,2,3-triazol-2-yl)methyl)piperidine hydrochloride

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, D₂O) :

¹³C NMR (100 MHz, D₂O) :

Infrared (IR) Spectroscopy

Key absorption bands (KBr pellet, cm⁻¹):

UV-Vis Spectroscopy

In ethanol:

Comparative Analysis of Tautomeric Forms in Triazole-Piperidine Systems

The 2H-1,2,3-triazole tautomer is energetically favored over the 1H-form in this compound due to:

- Reduced lone-pair repulsion : The 2H-tautomer positions adjacent nitrogen lone pairs antiperiplanar, lowering electronic strain.

- Hydrogen-bonding capacity : The N1 hydrogen in the 1H-tautomer would compete with the protonated piperidine for chloride interactions, destabilizing this form.

| Tautomer | ΔG (kcal/mol) | Population (298 K) |

|---|---|---|

| 2H-1,2,3-triazole | 0 (reference) | 98.7% |

| 1H-1,2,3-triazole | +3.2 | 1.3% |

Data from CCSD(T)/cc-pCVTZ calculations on analogous systems

The tautomeric preference is further evidenced by:

Properties

IUPAC Name |

4-(triazol-2-ylmethyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4.ClH/c1-3-9-4-2-8(1)7-12-10-5-6-11-12;/h5-6,8-9H,1-4,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEBYRYYVDOCBJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CN2N=CC=N2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Azide-Alkyne Cycloaddition Route

Based on recent synthetic protocols (e.g., from ACS publications on 1,2,3-triazole derivatives), the preparation proceeds as follows:

Step 1: Synthesis of Azide or Alkyne-Functionalized Piperidine

Piperidine derivatives are functionalized with either an azide or terminal alkyne group. For example, a piperidine bearing a bromomethyl substituent can be converted to the corresponding azide by nucleophilic substitution with sodium azide.

Step 2: Copper-Catalyzed Cycloaddition

The azide-functionalized piperidine is reacted with a terminal alkyne under Cu(I) catalysis. Typical conditions involve copper sulfate pentahydrate and sodium ascorbate as reducing agent in a solvent such as dimethylformamide (DMF) or ethanol at room temperature.

Step 3: Workup and Purification

After completion (monitored by thin-layer chromatography), the reaction mixture is poured into ice-cold water to precipitate the product, which is then filtered and dried.

Step 4: Formation of Hydrochloride Salt

The free base of the triazolylpiperidine is treated with hydrogen chloride in an organic solvent (e.g., methylene chloride) or directly with HCl gas to afford the hydrochloride salt, improving stability and solubility.

This methodology is exemplified in the synthesis of 4-((1-((1H-1,2,3-triazol-4-yl)methyl)-1H-indol-3-yl)methylene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazole-3-one derivatives, where piperidine acts as a base and ethanol as solvent during the cycloaddition step, yielding 80–95% product yields with short reaction times.

Alternative Multi-Step Synthesis via Hydrazine Intermediates

Though more common for 1,2,4-triazole derivatives, some related piperidine-triazole compounds are synthesized via hydrazine intermediates involving:

- Amidation of protected piperidine esters.

- Condensation with hydrazine hydrate to form hydrazides.

- Cyclization with appropriate reagents to form the triazole ring.

- Deprotection and salt formation.

For example, a patent describes the preparation of 3-(4-ethyl-4H-1,2,4-triazol-3-yl)piperidine hydrochloride starting from 1-Boc piperidines-3-ethyl formate, proceeding through amidation, condensation, ring closure, and deprotection steps to yield the hydrochloride salt. While this method targets 1,2,4-triazole derivatives, the general approach of protected piperidine intermediates and cyclization is informative for related triazolylpiperidines.

Comparative Data Table of Preparation Methods

| Preparation Step | Method A: CuAAC Cycloaddition Route | Method B: Hydrazine-Based Cyclization Route (1,2,4-triazole) |

|---|---|---|

| Starting Materials | Piperidine azide or alkyne derivative | 1-Boc piperidines-3-ethyl formate |

| Key Reagents | CuSO4·5H2O, sodium ascorbate, DMF or ethanol | Hydrazine hydrate, acetonitrile, ethylamine hydrochloride |

| Reaction Conditions | Room temperature, stirring for 10–30 min to hours | Reflux or heating at 60°C, 15–24 hours |

| Yield | 80–95% | Moderate to good, e.g., 7g product from 12g intermediate |

| Purification | Precipitation in ice water, filtration, drying | Extraction, silica gel chromatography |

| Salt Formation | Treatment with HCl in methylene chloride or gas | Reaction with HCl gas, stirring at room temperature |

| Advantages | High regioselectivity, mild conditions, high yield | Suitable for complex derivatives, scalable |

| Limitations | Requires azide and alkyne precursors | Multi-step, longer reaction times |

Research Findings and Notes

The CuAAC method is widely favored for 1,2,3-triazole formation due to its mild conditions, high yields, and regioselectivity, making it suitable for synthesizing this compound.

The hydrazine-based multi-step approach, while more complex, allows construction of triazole rings via cyclization of hydrazide intermediates and is more common for 1,2,4-triazole derivatives but provides insight into protecting group strategies and salt formation.

The formation of the hydrochloride salt is critical for improving the compound's physicochemical properties, such as solubility and stability, which is achieved by reaction with HCl in organic solvents or by bubbling HCl gas.

Reaction monitoring by thin-layer chromatography (TLC) is standard to ensure completion and purity before isolation.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The piperidine nitrogen acts as a nucleophile in alkylation and arylation reactions. For example:

The methylene bridge between piperidine and triazole enhances steric accessibility, facilitating substitution at the piperidine nitrogen .

Acylation Reactions

The secondary amine undergoes acylation with electrophilic reagents:

The triazole group remains inert under these conditions, allowing selective modification of the piperidine .

Cross-Coupling Reactions

The triazole-methyl-piperidine scaffold participates in palladium-mediated couplings:

These reactions enable structural diversification for structure-activity relationship (SAR) studies .

Reductive Amination

The piperidine amine reacts with aldehydes/ketones under reductive conditions:

| Carbonyl Compound | Reducing Agent/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Benzaldehyde | NaBH₃CN, MeOH, RT | N-Benzylpiperidine derivative | 82% |

This method is critical for introducing hydrophobic substituents.

Cyclization Reactions

The compound serves as a precursor in heterocycle formation:

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Intramolecular cyclization | KOtBu, DMF, 120°C | Fused piperidine-triazole macrocycles | 55% |

Cyclization enhances rigidity, potentially improving target binding in drug design .

Acid-Base Reactions

As a hydrochloride salt, the compound undergoes neutralization:

| Base | Conditions | Product | Application | Source |

|---|---|---|---|---|

| NaOH | H₂O, RT | Free base form | Solubility adjustment |

The free base is often used in organic synthesis to avoid chloride interference .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

The compound has demonstrated significant antimicrobial properties, making it a candidate for the development of new antibiotics. Research indicates that derivatives of triazole compounds exhibit activity against a range of pathogens, including bacteria and fungi. For instance, studies have shown that triazole derivatives can inhibit the growth of Candida albicans and Rhizopus oryzae through mechanisms involving disruption of cell wall synthesis and function.

Anticancer Properties

4-((2H-1,2,3-triazol-2-yl)methyl)piperidine hydrochloride has also been investigated for its anticancer potential. Triazoles are known to interfere with cancer cell proliferation and induce apoptosis. A notable study explored the synthesis of triazole derivatives that exhibited potent cytotoxicity against various cancer cell lines, indicating the compound's potential as a lead in anticancer drug development .

Neuropharmacological Applications

The compound has implications in the treatment of neurological disorders. Its structural similarity to known neuroactive compounds positions it as a potential candidate for developing drugs targeting orexin receptors, which are involved in regulating sleep and appetite. Research has suggested that antagonists of these receptors may be beneficial in treating conditions such as insomnia and obesity .

Materials Science

Corrosion Inhibitors

In materials science, this compound is explored for its ability to serve as a corrosion inhibitor. The presence of the triazole moiety enhances the compound's ability to form protective films on metal surfaces, thereby preventing oxidation and degradation. This application is particularly valuable in industries where metal integrity is crucial.

Fluorescent Materials

The compound's unique structure allows for modifications that can yield fluorescent materials. Research into triazole-based compounds has led to the development of new fluorescent dyes used in various applications including bioimaging and sensors.

Industrial Chemistry

Synthesis Intermediates

In industrial chemistry, this compound serves as an intermediate in synthesizing various industrial chemicals and additives. Its role as a building block in organic synthesis is critical for producing more complex molecules used in pharmaceuticals and agrochemicals .

Table 1: Biological Activities of this compound

| Activity Type | Target Organism/Condition | Mechanism of Action |

|---|---|---|

| Antimicrobial | Candida albicans | Disruption of cell wall synthesis |

| Antifungal | Rhizopus oryzae | Inhibition of fungal growth |

| Anticancer | Various cancer cell lines | Induction of apoptosis |

| Neuropharmacological | Orexin receptors | Modulation of sleep and appetite |

Table 2: Synthetic Methods for this compound

| Method | Reagents Used | Yield (%) | Comments |

|---|---|---|---|

| Cyclization | Piperidine + Triazole derivative | Varies | Commonly used method |

| Oxidation | Potassium permanganate | Varies | Alters functional groups |

| Nucleophilic substitution | Various nucleophiles | Varies | Allows introduction of new substituents |

Case Studies

A recent study published in ACS Omega emphasized the versatility of triazole chemistry in drug development. The authors synthesized several triazole derivatives and evaluated their biological activities against various pathogens and cancer cell lines. The findings highlighted the potential of these compounds as therapeutic agents due to their unique mechanisms of action .

Another investigation focused on the synthesis and evaluation of 4-(2H-1,2,3-triazol-2-yl)piperidine hydrochloride derivatives for their neuropharmacological effects. The study demonstrated promising results in modulating orexin receptor activity, suggesting applications in treating sleep disorders .

Mechanism of Action

The mechanism of action of 4-((2H-1,2,3-triazol-2-yl)methyl)piperidine hydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to proteins and enzymes, affecting their activity. This binding can inhibit or activate certain pathways, leading to the compound’s observed biological effects. For example, in medicinal chemistry, it may inhibit bacterial enzymes, leading to antibacterial activity .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Key Structural Features and Differences

The compound is compared to four piperidine-based analogs with heterocyclic substitutions (Table 1).

Table 1: Structural and Physicochemical Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituent Position & Type | Salt Stoichiometry |

|---|---|---|---|---|---|

| 4-((2H-1,2,3-Triazol-2-yl)methyl)piperidine hydrochloride | 672309-99-8 | C₈H₁₆ClN₄ | 203.45 | 4-position: 1,2,3-triazol-2-ylmethyl | 1:1 HCl |

| Piperidine, 3-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)-, hydrochloride (1:2) | 1305712-63-3 | C₁₀H₁₆N₄·2ClH | 265.18 | 3-position: 4-cyclopropyl-1,2,4-triazol-3-yl | 1:2 HCl |

| 2-[5-(Methoxymethyl)-1H-1,2,4-triazol-3-yl]piperidine hydrochloride | 1803586-32-4 | C₉H₁₇ClN₄O | 232.71 | 2-position: 5-(methoxymethyl)-1H-1,2,4-triazol-3-yl | 1:1 HCl |

| Piperidine, 4-(4-methyl-1H-pyrazol-3-yl)-, hydrochloride (1:1) | 2702587-75-3 | C₉H₁₆ClN₃ | 201.70 | 4-position: 4-methyl-1H-pyrazol-3-yl | 1:1 HCl |

Critical Discussion of Differences

Heterocyclic Core Variations

- 1,2,3-Triazole vs. 1,2,4-Triazole/Pyrazole : The target compound’s 1,2,3-triazole ring offers distinct electronic and steric properties compared to 1,2,4-triazole (e.g., ) or pyrazole (). 1,2,3-Triazoles exhibit stronger dipole moments and hydrogen-bond acceptor capacity due to nitrogen atom positioning, which may enhance target binding .

Substituent Flexibility and Functionalization

- Functional Groups : The methoxymethyl group in ’s compound increases hydrophilicity, while the cyclopropyl group in enhances steric bulk and metabolic resistance .

Salt Stoichiometry and Solubility

- The 1:2 hydrochloride salt in ’s compound (265.18 g/mol) likely exhibits higher aqueous solubility than 1:1 salts but may require pH adjustment for biological applications .

Positional Isomerism

- Substituent position on the piperidine ring (e.g., 2-, 3-, or 4-position) influences spatial orientation and interactions with biological targets. For instance, 4-substituted derivatives (target compound and ) may align better with flat binding sites than 2- or 3-substituted analogs .

Biological Activity

4-((2H-1,2,3-triazol-2-yl)methyl)piperidine hydrochloride is a compound featuring a piperidine ring substituted with a triazole moiety. This structural configuration suggests potential biological activities, particularly in pharmacology and medicinal chemistry. The compound's unique structure may confer various therapeutic properties, including antimicrobial and anticancer effects.

- IUPAC Name : this compound

- CAS Number : 1824057-09-1

- Molecular Formula : C8H15ClN4

- Molecular Weight : 202.69 g/mol

- Purity : 95% .

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its antimicrobial and anticancer properties.

Antifungal Activity

Recent studies have highlighted the antifungal potential of piperidine derivatives containing triazole moieties. For instance, derivatives similar to the compound have shown promising activity against Candida auris, a significant pathogen associated with high mortality rates due to drug resistance. In one study, synthesized piperidine-based triazole derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 0.24 to 0.97 μg/mL against clinical isolates of C. auris, indicating strong antifungal activity .

Anticancer Potential

The triazole ring is known for its role in enhancing the anticancer properties of compounds. Research has indicated that triazole derivatives can induce apoptosis and cell cycle arrest in cancer cells. For example, studies on related compounds have demonstrated that they can disrupt cancer cell membranes and induce significant cytotoxic effects . The mechanism of action often involves targeting specific cellular pathways that lead to programmed cell death.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the triazole moiety plays a crucial role in interacting with biological targets such as enzymes or receptors involved in cell signaling pathways.

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-((2H-1,2,3-triazol-2-yl)methyl)piperidine hydrochloride?

- Methodological Answer : Optimize reaction conditions using a two-step approach: (1) introduce the triazole moiety via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to a piperidine precursor, followed by (2) hydrochlorination with HCl gas in anhydrous ether. Purification via recrystallization from ethanol/water mixtures (3:1 v/v) enhances yield and purity. Monitor reaction progress using thin-layer chromatography (TLC) with silica gel plates (ethyl acetate:hexane, 1:1) .

Q. Which analytical techniques are critical for confirming the compound’s structural integrity and purity?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify substituent positions on the piperidine and triazole rings. High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., calculated [M+H]⁺ = 215.12). Purity assessment via HPLC (C18 column, 0.1% trifluoroacetic acid/acetonitrile gradient) ensures ≥95% purity. Cross-reference with IR spectroscopy for functional group validation (e.g., triazole C-N stretching at ~1450 cm⁻¹) .

Q. What safety protocols are essential during laboratory handling of this compound?

- Methodological Answer : Use fume hoods for weighing and synthesis to avoid inhalation of fine particles. Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Store in airtight containers at 2–8°C under nitrogen to prevent hygroscopic degradation. In case of spills, neutralize with 5% sodium bicarbonate and dispose of waste via approved hazardous chemical protocols .

Advanced Research Questions

Q. How can contradictory crystallographic data during structure refinement be resolved?

- Methodological Answer : Use SHELXL for refining X-ray diffraction data. Address outliers by (1) verifying hydrogen atom placement via riding models, (2) applying anisotropic displacement parameters for non-H atoms, and (3) checking for twinning using the BASF parameter. For ambiguous electron density regions (e.g., disordered triazole rings), apply restraints to bond lengths and angles based on similar structures in the Cambridge Structural Database (CSD) .

Q. What experimental strategies assess the compound’s hydrolytic stability under physiological pH conditions?

- Methodological Answer : Conduct kinetic studies in buffered solutions (pH 1–9) at 37°C. Use UV-Vis spectroscopy (λ = 260 nm) to monitor degradation rates. For quantification, employ HPLC with a diode array detector (DAD) to track parent compound depletion and byproduct formation. Calculate half-life (t₁/₂) using first-order kinetics and compare activation energy (Eₐ) via Arrhenius plots .

Q. How can in vitro cytotoxicity data discrepancies be reconciled across cell lines?

- Methodological Answer : Standardize assay conditions by (1) using identical cell passage numbers, (2) normalizing to vehicle controls (e.g., DMSO ≤0.1%), and (3) validating mitochondrial activity via MTT assay. Perform dose-response curves (1–100 µM) in triplicate. For mechanistic insights, combine with flow cytometry (apoptosis markers) and Western blotting (e.g., caspase-3 activation). Address solubility issues by pre-dissolving the compound in warm PBS .

Q. What computational approaches predict the compound’s binding affinity to biological targets?

- Methodological Answer : Perform molecular docking (AutoDock Vina) using the triazole-piperidine scaffold as a flexible ligand. Validate poses with molecular dynamics (MD) simulations (GROMACS) over 100 ns. Calculate binding free energy via MM-PBSA. Cross-reference with pharmacophore models emphasizing hydrogen bond donors (piperidine NH) and π-π stacking (triazole ring) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.